
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromine atom attached to a methyl-substituted propyl group, which is further connected to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine typically involves the bromination of 2-methyl-5-pyridinemethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding methylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: m-CPBA, solvents (e.g., dichloromethane).
Reduction: LiAlH4, solvents (e.g., ether).
Major Products
Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridines.
Scientific Research Applications
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropionic acid: Shares the brominated methylpropyl group but differs in the presence of a carboxylic acid group instead of a pyridine ring.
1-Bromo-2-(1-methylpropyl)benzene: Contains a brominated methylpropyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is unique due to its combination of a brominated methylpropyl group and a pyridine ring. This structural feature imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropan-2-yl)-5-methylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7H2,1-3H3 |
InChI Key |
AOGCHWNOKILBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B13258209.png)
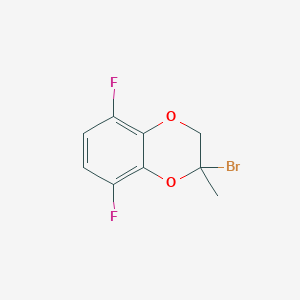
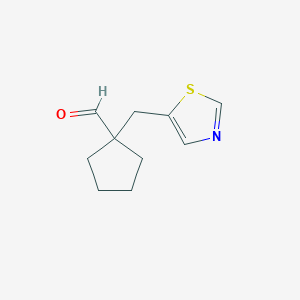

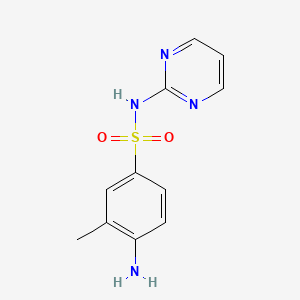
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
![2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13258244.png)

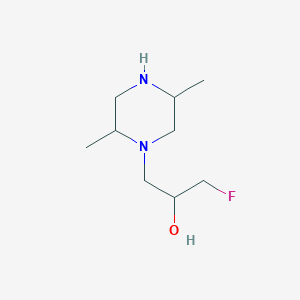
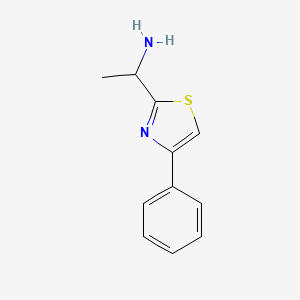
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)
![2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13258275.png)

